ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds, such as “Ethyl 3-chloro-5-(trifluoromethyl)picolinate” and “Ethyl 5-chloro-3-(trifluoromethyl)picolinate”, has been reported . These compounds have a molecular formula of C9H7ClF3NO2 and a molecular weight of 253.61 . The trifluoromethyl group is strongly electron-withdrawing, which can influence the compound’s reactivity .Scientific Research Applications
Chemical Recycling and Environmental Fate
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Biodegradation and Environmental Impact
Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater : This review summarizes the knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. It identifies microorganisms capable of degrading ETBE aerobically, highlighting the complexity of its biodegradation pathways and the influence of environmental conditions on its fate (Thornton et al., 2020).
Toxicology and Health Effects
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Mechanism of Action
Pharmacokinetics
According to the search results , this compound has high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier. It is not a P-gp substrate, suggesting it is not actively pumped out of cells by the P-glycoprotein efflux pump. It is an inhibitor of CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism. The compound has a log Kp (skin permeation) of -5.77 cm/s, indicating its ability to permeate the skin. Its lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.19, suggesting it has a moderate ability to dissolve in fats, oils, lipids, and non-polar solvents.
Properties
IUPAC Name |
ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O3/c1-3-19-9(17)16(18-2)8-7(11)4-6(5-15-8)10(12,13)14/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGVEOZGIVXKHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C1=C(C=C(C=N1)C(F)(F)F)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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